
1-((1-(2-fluoroetil)piperidin-2-il)metil)-1H-1,2,3-triazol-4-carbaldehído
Descripción general
Descripción
1-(1-(2-Fluoroethyl)piperidin-2-yl)methyl-1H-1,2,3-triazole-4-carbaldehyde (1FEPTA) is an organofluorine compound with potential applications in pharmaceutical and medical research. It is a versatile building block for the synthesis of a variety of complex organic molecules, due to its ability to form strong bonds with a variety of functional groups. The compound has been studied for its potential to act as a selective inhibitor of certain enzymes, as well as its ability to act as a therapeutic agent in various diseases.
Aplicaciones Científicas De Investigación
Diseño y Desarrollo de Fármacos
Los derivados de piperidina, como el que se está considerando, son cruciales en la industria farmacéutica. Están presentes en más de veinte clases de fármacos, incluidos los alcaloides . El grupo piperidina es una estructura común en la química medicinal, a menudo asociado con actividad biológica. Este compuesto podría utilizarse como precursor o intermedio en la síntesis de posibles fármacos, explorando su eficacia en la unión a varios objetivos biológicos.
Síntesis de Compuestos Fluorados
La presencia de un átomo de flúor en este compuesto lo hace relevante en la síntesis de compuestos orgánicos fluorados . Los compuestos fluorados tienen propiedades físicas, químicas y biológicas únicas, que son valiosas en el desarrollo de nuevos fármacos y agroquímicos. Este compuesto podría utilizarse para estudiar los efectos de la fluoración en la actividad biológica y la estabilidad.
Metodología de Síntesis Química
Este compuesto podría servir como un caso de estudio para metodologías sintéticas novedosas. Los investigadores podrían explorar diferentes rutas sintéticas, incluidas reacciones multicomponente, ciclización y procesos de anulación, para optimizar la síntesis de estas moléculas complejas .
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been synthesized with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction . The resulting products showed slightly better cytotoxicity and apoptosis induction in certain tumor cells models than the reference drug .
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorinated compounds have been associated with improved physical, biological, and environmental properties .
Result of Action
Certain piperidine derivatives have shown potential anticancer activity, exhibiting cytotoxicity and inducing apoptosis in certain tumor cells .
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity, as fluorinated compounds are usually less reactive than their chlorinated and brominated analogues .
Análisis Bioquímico
Biochemical Properties
1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating this pathway, 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can induce changes in cell proliferation and survival. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
The molecular mechanism of action of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, binding to cytochrome P450 enzymes can lead to changes in their catalytic activity, affecting the metabolism of various substrates. Additionally, 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biochemical properties and can contribute to the observed effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde while minimizing its toxic effects.
Metabolic Pathways
1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties . The metabolic pathways of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, elimination, and biological activity.
Transport and Distribution
The transport and distribution of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins in the cytoplasm and nucleus can influence the localization and accumulation of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde within specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, and other organelles, where it exerts its biochemical effects . The localization of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde within specific subcellular compartments can impact its activity and function, influencing cellular processes such as gene expression, signal transduction, and metabolic regulation.
Propiedades
IUPAC Name |
1-[[1-(2-fluoroethyl)piperidin-2-yl]methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-4-6-15-5-2-1-3-11(15)8-16-7-10(9-17)13-14-16/h7,9,11H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAHZTYCKSQQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2C=C(N=N2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



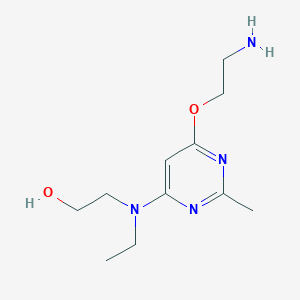
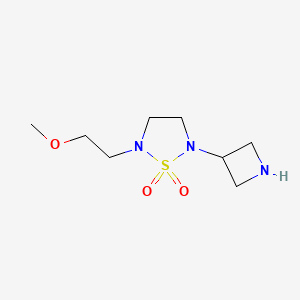
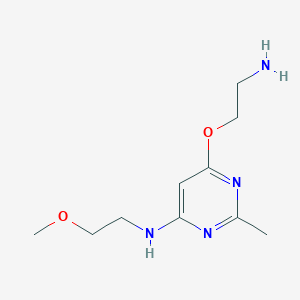
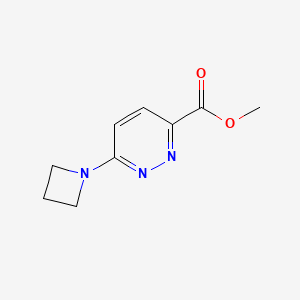

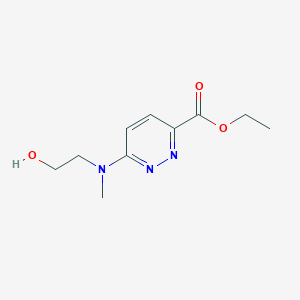


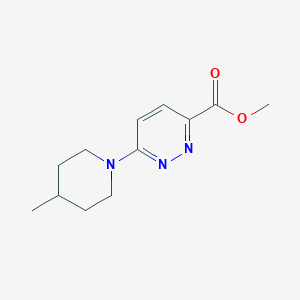
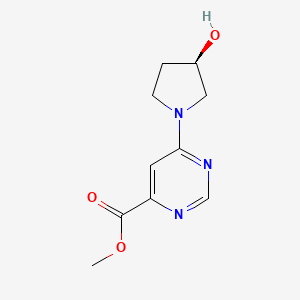
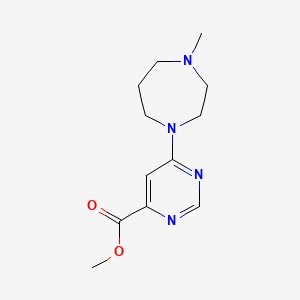
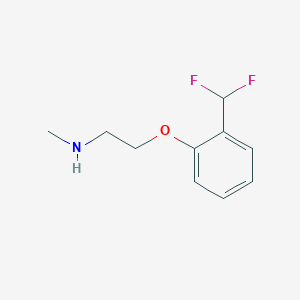
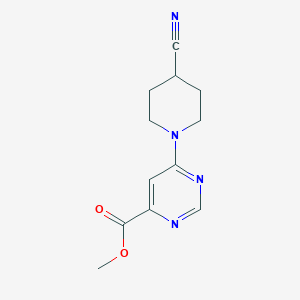
![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)